C-5 Cyanomethyl Substitution Is Expressly Claimed as an Antiviral Pharmacophore in Cytosine Nucleosides
US Patent 4267171 generically claims C-5 substituted cytosine nucleosides as antiviral agents and explicitly identifies cyanomethyl as a preferred C-5 substituent (R₁ = cyanomethyl, R₃ = hydrogen) for compounds bearing the β-D-2-deoxyribofuranosyl sugar moiety [1]. This places 5-(cyanomethyl)-2'-deoxycytidine within a composition-of-matter patent scope distinct from 5-azacytidine (which modifies the nucleobase ring itself via a 5-aza substitution) and from 5-halogenovinyl or 5-propynyl analogs, which are covered by separate patent families. Within the generic formula (IA) of the patent, the cyanomethyl-substituted compound wherein R₁ is cyanomethyl and R₃ is hydrogen is listed among the 'especially preferred' embodiments, alongside the corresponding trifluoromethyl analog [1]. No quantitative antiviral EC₅₀ or selectivity index data are reported in this patent for the specific cyanomethyl embodiment.
| Evidence Dimension | Patent claim scope and preferred substituent ranking |
|---|---|
| Target Compound Data | Explicitly claimed as an 'especially preferred' embodiment (R₁ = cyanomethyl, R₃ = hydrogen, R₀ = β-D-2-deoxyribofuranosyl) [1] |
| Comparator Or Baseline | Other C-5 substituents in the same patent: trifluoromethyl (also especially preferred), carbmethoxy (preferred), hydrogen (preferred), methyl (preferred) |
| Quantified Difference | Not quantified; qualitative preference ranking only. Cyanomethyl and trifluoromethyl share 'especially preferred' status over carbmethoxy and unsubstituted variants. |
| Conditions | Patent claims based on antiviral utility against mammalian viral infections including herpes simplex type 1 and type 2, vaccinia [1] |
Why This Matters
Patent-based intellectual property coverage and explicit preference for the cyanomethyl substituent provide a legal and strategic rationale for selecting this compound over other 5-substituted analogs in antiviral drug discovery programs.
- [1] US Patent 4267171. C-5 Substituted cytosine nucleosides. Filed 1980-07-23. Assignee: Newport Pharmaceuticals International, Inc. Columns 3–6. View Source
